![molecular formula C11H16N4O B1484995 2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amin CAS No. 2098114-09-9](/img/structure/B1484995.png)
2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amin
Übersicht
Beschreibung
2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine, also known as 2-DMPA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the oxazole family of compounds, and its chemical structure consists of a pyrazole ring fused to an oxazole ring, with a methyl group attached to the oxazole ring. 2-DMPA has been found to have a wide range of biochemical and physiological effects, and is being explored for its potential use in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Diese Verbindung mit ihren Oxazol- und Pyrazol-Komponenten ist ein vielversprechender Kandidat für die Medikamentenentwicklung. Oxazolderivate sind dafür bekannt, eine Reihe von biologischen Aktivitäten aufzuweisen, darunter antimikrobielle, Antikrebs- und entzündungshemmende Wirkungen . Das Vorhandensein der Dimethyloxazolylgruppe könnte die Bioverfügbarkeit und metabolische Stabilität der Verbindung verbessern und sie zu einem wertvollen Gerüst für pharmakologische Wirkstoffe machen.
Agrarchemie
In der Landwirtschaft können Verbindungen wie 2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amin auf ihr Potenzial als Wachstumspromotoren oder Pestizide untersucht werden. Insbesondere der Oxazolring wurde mit antibakteriellen Eigenschaften in Verbindung gebracht, die beim Schutz von Nutzpflanzen vor bakteriellen Krankheitserregern von Vorteil sein könnten .
Materialwissenschaften
Die strukturellen Merkmale dieser Verbindung deuten auf ihre Nützlichkeit in der Materialwissenschaft hin, insbesondere bei der Synthese neuer Polymere oder Beschichtungen. Der elektronenreiche Oxazolring könnte an verschiedenen chemischen Reaktionen beteiligt sein, was zu Materialien mit einzigartigen Eigenschaften wie erhöhter Haltbarkeit oder chemischer Beständigkeit führen könnte.
Umweltwissenschaften
Verbindungen mit Oxazolringen sind auch in den Umweltwissenschaften von Interesse. Sie könnten aufgrund ihrer potenziellen Reaktivität mit verschiedenen Schadstoffen oder ihrer Fähigkeit, Komplexe mit Metallionen zu bilden, bei der Entwicklung von Sensoren oder Indikatoren zur Umweltüberwachung eingesetzt werden.
Biochemie
In der Biochemie könnte die Fähigkeit der Verbindung, aufgrund ihrer heterocyclischen Struktur mit Enzymen oder Rezeptoren zu interagieren, genutzt werden. Sie könnte als Inhibitor oder Aktivator in enzymatischen Reaktionen dienen, Einblicke in Stoffwechselwege liefern oder als Werkzeug in der biochemischen Forschung dienen .
Synthetische Chemie
Als synthetisches Zwischenprodukt könnte diese Verbindung zur Herstellung einer breiten Palette von Derivaten verwendet werden. Ihre reaktiven Stellen ermöglichen Modifikationen, die zur Entdeckung neuer Moleküle mit potenziellen Anwendungen in verschiedenen Bereichen der Chemie führen können.
Pharmakologie
In der Pharmakologie legt die strukturelle Ähnlichkeit der Verbindung zu bekannten bioaktiven Molekülen ihre potenzielle Verwendung in der Medikamentenforschung nahe. Sie könnte gegen verschiedene Ziele gescreent werden, um neue Therapeutika für Krankheiten zu identifizieren, die derzeit nur begrenzte Behandlungsmöglichkeiten haben .
Analytische Chemie
Schließlich könnte diese Verbindung in der analytischen Chemie als Standard oder Reagenz in chromatographischen Methoden oder Spektroskopie verwendet werden. Ihre einzigartige Struktur ermöglicht eine einfache Detektion und Quantifizierung, was bei der Analyse komplexer biologischer oder Umweltproben entscheidend ist.
Wirkmechanismus
Mode of Action
Interaction with Targets: Given the presence of the pyrazole and oxazole moieties, we can speculate that this compound may interact with receptors or enzymes involved in signal transduction pathways. Pyrazoles often exhibit anti-inflammatory and analgesic properties, while oxazoles are associated with antimicrobial and antitumor effects .
Potential Changes: Upon binding to its target, the compound likely modulates cellular processes It might influence gene expression, protein function, or enzymatic activity
Action Environment
Environmental Factors: The compound’s efficacy and stability depend on environmental conditions:
- Influences ionization and solubility. Affects stability. May cause degradation.
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
Biochemische Analyse
Biochemical Properties
2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the oxazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . Additionally, the pyrazole ring may bind to specific protein receptors, altering their signaling pathways and downstream effects .
Cellular Effects
The effects of 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . Furthermore, it can affect gene expression by interacting with transcription factors, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and modulating their downstream signaling cascades .
Temporal Effects in Laboratory Settings
The temporal effects of 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its biological activity. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies indicate that the compound may undergo metabolic degradation, leading to a decrease in its activity over time .
Dosage Effects in Animal Models
The effects of 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as modulation of signaling pathways and gene expression . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing for its accumulation in specific cellular compartments . Additionally, binding proteins may facilitate its distribution within tissues, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of 2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-8-11(9(2)16-14-8)7-15-6-10(3-4-12)5-13-15/h5-6H,3-4,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXANHJRPZDSDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



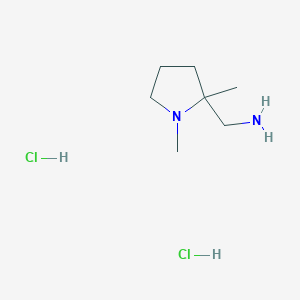
amine hydrochloride](/img/structure/B1484914.png)


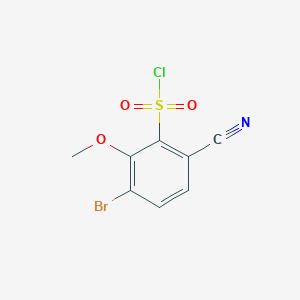
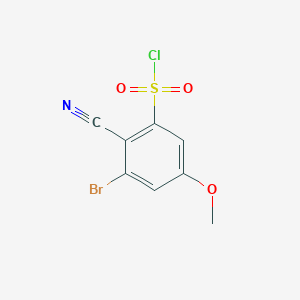
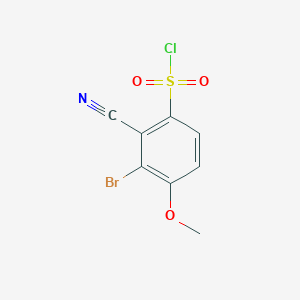

![1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1484926.png)

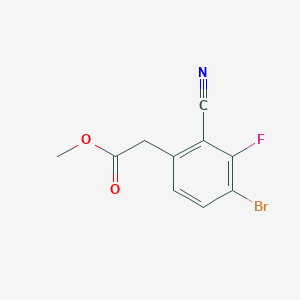
![3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol](/img/structure/B1484932.png)
![1-(3-{[trans-2-Hydroxycyclobutyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1484933.png)
amino}phenol](/img/structure/B1484934.png)